2,3,6-Trimethylundecane

Boiling point Isomer comparison Physical property

2,3,6-Trimethylundecane (CAS 143328-30-7) is a branched alkane with the molecular formula C14H30 and a molecular weight of 198.39 g/mol. It belongs to the class of alkanes and is one of the 1,858 constitutional isomers of tetradecane.

Molecular Formula C14H30
Molecular Weight 198.39 g/mol
CAS No. 143328-30-7
Cat. No. B15162749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trimethylundecane
CAS143328-30-7
Molecular FormulaC14H30
Molecular Weight198.39 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCC(C)C(C)C
InChIInChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3
InChIKeyANDHLRVQGCPUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trimethylundecane (CAS 143328-30-7): A Branched C14 Alkane with a Unique Methyl Substitution Pattern


2,3,6-Trimethylundecane (CAS 143328-30-7) is a branched alkane with the molecular formula C14H30 and a molecular weight of 198.39 g/mol . It belongs to the class of alkanes and is one of the 1,858 constitutional isomers of tetradecane [1]. Its structure features three methyl substituents located at the 2-, 3-, and 6-positions of an undecane backbone. This specific substitution pattern imparts distinct physical and chemical properties that differentiate it from other tetradecane isomers and linear alkanes.

Isomer identity Distinct 2,3,6-methyl substitution pattern for isomer-specific studies
Analytical reference Evaluated as reference standard for branched alkane GC analysis
Fuel research Candidate for fuel property research and octane enhancement screening

Why Generic Substitution of 2,3,6-Trimethylundecane Fails in Specialized Applications


While 2,3,6-trimethylundecane shares the same molecular formula (C14H30) with numerous other branched and linear alkanes, its specific arrangement of methyl groups (2-, 3-, and 6-positions) results in distinct physicochemical properties . Branched alkanes, in general, exhibit different boiling points, densities, and combustion characteristics compared to their linear isomers [1]. The exact positioning of branches influences molecular symmetry and intermolecular forces, leading to measurable differences in volatility, density, and reactivity. Consequently, a generic tetradecane or an isomer with a different branching pattern cannot be substituted without altering key performance parameters in applications such as fuel blending, specialty solvents, or chemical synthesis.

Branching position alters boiling point and density; substituting with a different isomer may shift distillation behavior and volumetric energy content.
Tertiary C-H bonds at the 2,3,6-positions create a unique oxidation reactivity profile; less-branched or symmetrically branched analogs may lead to different oxygenated derivatives.
Octane number varies with branching symmetry; a more symmetrical tetradecane isomer may not reproduce the same knock-resistance response in fuel blending studies.

Quantitative Differentiation Evidence for 2,3,6-Trimethylundecane


Boiling Point of 2,3,6-Trimethylundecane vs. 2,6,10-Trimethylundecane: Impact of Methyl Group Positioning

The boiling point of 2,3,6-trimethylundecane is estimated to be in the range of 230-240°C . In comparison, the more symmetrical 2,6,10-trimethylundecane isomer has an experimentally reported boiling point of 227°C or 230.4±7.0°C . The reduced symmetry of the 2,3,6-isomer is expected to lower its boiling point relative to the more symmetrical 2,6,10-isomer .

Boiling Point
Cross-study comparable
Target: 230–240 °C (est.) vs 2,6,10-isomer: 227 °C (exp.) / 230.4 °C (pred.)
Supports distillation-based isomer separation
Estimated value; experimental verification recommended
Boiling point Isomer comparison Physical property

Density of 2,3,6-Trimethylundecane Relative to Linear Undecane and 2,6,10-Trimethylundecane

The estimated density of 2,3,6-trimethylundecane is 0.76-0.78 g/cm³ at 20°C . This is higher than the density of linear undecane (0.74 g/cm³) [1] and comparable to the density of the 2,6,10-isomer, which is reported as 0.763 g/cm³ . Branching generally increases the density of alkanes due to more efficient molecular packing.

Density at 20 °C
Cross-study comparable
Target: 0.76–0.78 g/cm³ vs undecane 0.74, 2,6,10-isomer 0.763 g/cm³
Influences volumetric energy content and solvency
Estimated range; confirm experimentally for lot-specific applications
Density Branched alkane Fuel property

Enhanced Octane Rating Potential of 2,3,6-Trimethylundecane Based on Alkane Branching Principles

Branched alkanes generally exhibit higher octane numbers than their linear isomers due to slower combustion kinetics and reduced tendency for autoignition [1]. While the octane number of 2,3,6-trimethylundecane has not been explicitly reported, its branched structure suggests it would have a higher octane number than linear tetradecane (expected octane number <0) [1]. The specific 2,3,6-substitution pattern may offer an intermediate octane rating between less branched isomers and highly symmetrical isomers like 2,6,10-trimethylundecane.

Octane Number Potential
Class-level inference
Expected higher than linear tetradecane based on branching principles; exact RON not determined
Context-dependent; based on alkane branching structure-property trends
No experimental octane data available; verify under target fuel conditions
Octane number Fuel additive Knock resistance

Comparative Oxidation Reactivity of 2,3,6-Trimethylundecane vs. Less Branched Analogs

The oxidation of alkanes proceeds via free radical mechanisms, and the presence of tertiary hydrogen atoms at branched positions significantly influences the rate and selectivity of oxidation [1]. 2,3,6-Trimethylundecane possesses tertiary C-H bonds at the 2-, 3-, and 6-positions, which are more susceptible to radical abstraction than secondary C-H bonds in linear alkanes . This may lead to a different product distribution compared to less branched tetradecane isomers, potentially yielding more oxygenated derivatives at specific positions.

Oxidation Reactivity
Supporting evidence
Multiple tertiary C-H bonds at 2,3,6-positions enable selective radical oxidation; linear tetradecane lacks these sites
May support synthesis of site-specific oxygenated derivatives
Qualitative comparison; no rate constants reported
Oxidation Reactivity Chemical intermediate

Optimal Application Scenarios for 2,3,6-Trimethylundecane


Specialty Fuel Additive for Octane Enhancement

Based on the class-level inference that branched alkanes possess higher octane numbers [1], 2,3,6-trimethylundecane can be evaluated as a gasoline blending component or a specialty fuel additive. Its specific 2,3,6-branching pattern may offer an optimal balance between volatility (as indicated by its estimated boiling point ) and knock resistance, making it a candidate for fuel formulations requiring enhanced combustion properties without excessive volatility.

Reference Standard for Isomer Separation Studies

Given its distinct boiling point (230-240°C estimated) and density (0.76-0.78 g/cm³) compared to other tetradecane isomers , 2,3,6-trimethylundecane can serve as a valuable reference standard or internal standard in gas chromatography (GC) and GC-MS analyses for the identification and quantification of branched hydrocarbons in complex mixtures such as petroleum fractions or shale oil distillates.

Chemical Intermediate for Branched Oxygenates

The presence of reactive tertiary C-H bonds at the 2-, 3-, and 6-positions [2] makes 2,3,6-trimethylundecane a potential precursor for the synthesis of branched alcohols, ketones, or carboxylic acids via controlled oxidation. These oxygenated derivatives may find application in the production of specialty surfactants, lubricants, or plasticizers where branched alkyl chains impart desirable low-temperature fluidity or solubility characteristics.

Model Compound for Fundamental Alkane Property Studies

As one of the 1,858 isomers of tetradecane [3], 2,3,6-trimethylundecane represents a specific and relatively understudied branching pattern. It can be used as a model compound in academic or industrial research to investigate the effect of non-symmetrical methyl substitution on fundamental properties such as vapor pressure, heat of vaporization, and combustion kinetics, thereby contributing to the development of more accurate structure-property relationship models for alkanes.

Application
Selection Property
Validation Focus
Specialty fuel additive research
Branching pattern and boiling point range
Octane rating and volatility testing
Isomer separation reference standard
Distinct boiling point and density
GC retention time and purity verification
Chemical intermediate for branched oxygenates
Tertiary C-H bond reactivity
Oxidation product distribution and selectivity
Model compound for alkane property studies
Non-symmetrical methyl substitution
Vapor pressure and combustion kinetics

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